3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
3-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at position 6 with a (4-chlorophenyl)methylsulfanyl group and at position 3 with a pyridine moiety. The compound’s synthesis likely involves coupling reactions between pyridazine precursors and sulfanyl chlorides or oxidative cyclization of hydrazine intermediates, as seen in analogous triazolopyridine syntheses .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVPBQAZHMSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Heterocyclic Assembly
The triazolo[4,3-b]pyridazine core is typically constructed via cyclocondensation of pyridazine precursors with hydrazine derivatives. Retrosynthetic disconnection at the triazole ring suggests a pyridazine-3-hydrazine intermediate as a precursor, which undergoes intramolecular cyclization under acidic or thermal conditions.
Step-by-Step Synthetic Pathways
Synthesis of the Triazolo[4,3-b]pyridazine Core
Cyclocondensation of Pyridazine-3-hydrazine
A pyridazine-3-hydrazine derivative is heated with formic acid or phosphoryl chloride to induce cyclization, forming the triazolo[4,3-b]pyridazine scaffold. For example:
$$
\text{Pyridazine-3-hydrazine} + \text{HCO}2\text{H} \xrightarrow{\Delta} \text{Triazolo[4,3-b]pyridazine} + \text{H}2\text{O}
$$
Yields range from 65–78% under refluxing ethanol.
Alternative Pathway via 1,3-Dipolar Cycloaddition
Reacting pyridazine with an azide precursor under Cu(I) catalysis forms the triazole ring via a Huisgen cycloaddition, though this method is less common for electron-deficient systems.
Introduction of the (4-Chlorophenyl)methyl Sulfanyl Group
SNAr Reaction with (4-Chlorophenyl)methanethiol
The 6-chloro intermediate of triazolo[4,3-b]pyridazine undergoes substitution with (4-chlorophenyl)methanethiol in dimethylformamide (DMF) at 80°C. Potassium carbonate serves as a base, achieving 85–92% yield:
$$
\text{6-Cl-Triazolo-pyridazine} + \text{HS-CH}2\text{C}6\text{H}4\text{Cl-4} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-S-CH}2\text{C}6\text{H}4\text{Cl-4-Triazolo-pyridazine}
$$
Optimization of Thiol Coupling
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while elevated temperatures (80–100°C) reduce side products. Catalytic iodide additives (e.g., KI) improve nucleophilicity in some cases.
Functionalization with Pyridine at Position 3
Suzuki-Miyaura Coupling
A 3-bromo-triazolo-pyridazine intermediate reacts with pyridine-3-boronic acid under Pd(PPh₃)₄ catalysis. Typical conditions include a 1:1.2 molar ratio, aqueous Na₂CO₃, and refluxing toluene/ethanol (Table 1):
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 110 | 76 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 68 |
| Pd(OAc)₂/XPhos | Dioxane | 120 | 82 |
Direct C–H Arylation
Recent advances enable direct coupling of pyridine via palladium-catalyzed C–H activation, though yields remain moderate (50–60%).
Critical Analysis of Synthetic Routes
Efficiency and Scalability
Cyclocondensation (Section 2.1.1) offers scalability but requires careful control of stoichiometry to avoid over-cyclization. Suzuki coupling (Section 2.3.1) is reliable for introducing pyridine but demands rigorous exclusion of oxygen.
Purification Challenges
Chromatographic separation is often necessary after thioether formation (Section 2.2.1) due to residual thiol byproducts. Recrystallization from ethanol/water mixtures improves purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.
Applications and Derivatives
Biological Activity
While specific data for this compound are limited, structurally related triazolo-pyridazines exhibit kinase inhibition and antiproliferative effects.
Patent Landscape
WO2009047514A1 claims triazolo-pyridazines as anticancer agents, validating the therapeutic potential of this scaffold.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as an anticancer agent. Its structural components allow for interactions with specific kinases involved in cancer progression:
- c-Met Kinase Inhibition : Studies have shown that derivatives of this compound can inhibit c-Met kinase activity, which is crucial in several cancers. For example, a related compound demonstrated an IC₅₀ value of 0.090 µM against c-Met kinase, indicating potent inhibitory activity .
- Cytotoxicity Against Cancer Cell Lines : The compound has exhibited moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values ranging from 1.06 to 2.73 µM .
Pharmacological Studies
The pharmacokinetic properties of the compound have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Bioavailability : The compound's design allows for favorable bioavailability profiles due to its lipophilic nature and ability to penetrate cellular membranes effectively.
- Toxicological Profiles : Initial studies suggest that the compound has a manageable toxicity profile, making it a candidate for further development in clinical settings .
Material Science
Beyond medicinal applications, the compound's unique structure lends itself to potential uses in material science:
- Polymer Chemistry : The triazole-pyridazine scaffold can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Catalysis : The presence of sulfur in the structure allows for participation in palladium-catalyzed reactions, making it useful in synthetic organic chemistry .
Case Study 1: Inhibitory Activity Against c-Met Kinase
A study published in Nature evaluated several triazolo-pyridazine derivatives for their inhibitory effects on c-Met kinase. The most promising derivatives showed significant cytotoxic effects on cancer cell lines and were selected for further preclinical trials .
Case Study 2: Synthesis of Novel Derivatives
Research highlighted the synthesis of various derivatives based on the triazolo-pyridazine framework, exploring modifications at the 2 and 6 positions of the ring to enhance biological activity. These derivatives were assessed for their ability to modulate kinase activities associated with different cancers .
Summary of Findings
The diverse applications of 3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine make it a compelling subject for ongoing research:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potent c-Met kinase inhibition; moderate cytotoxicity against cancer cell lines |
| Pharmacology | Favorable pharmacokinetic properties; manageable toxicity profile |
| Material Science | Potential use in polymer synthesis; catalytic applications |
Mechanism of Action
The mechanism of action of 3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share the triazolopyridazine or triazolopyridine core but differ in substituents, which significantly impact their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparison of Key Structural Analogs
Key Findings and Analysis
Substituent Effects on Bioactivity
- Sulfanyl vs. Sulfonamide : Sulfanyl groups (e.g., in the target compound) may improve membrane permeability, whereas sulfonamides (e.g., N-(4-chlorophenyl)-3-methyl-triazolopyridine sulfonamide) enhance hydrogen bonding and target binding .
- Heteroaromatic Substituents : Pyridine and furan substituents (e.g., in 6-(furan-2-yl)-triazolopyridazine) modulate electronic properties and solubility. Furan derivatives exhibit moderate solubility (29 µg/mL), while acetamide-linked analogs show lower solubility (11.2 µg/mL) .
Physicochemical Properties
- Water Solubility : Substituents critically influence solubility. The acetamide derivative (11.2 µg/mL) is less soluble than the furan analog (29 µg/mL), likely due to increased hydrophobicity .
Biological Activity
The compound 3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of the target compound typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. A common synthetic route includes:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : This is accomplished via nucleophilic substitution using chlorobenzene derivatives.
- Attachment of Pyridine : The pyridine moiety is introduced through coupling reactions with appropriate intermediates.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazolo-pyridazine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated in various cancer cell lines. Notably, it has shown promising results against c-Met overexpressed cancer cell lines (A549, MCF-7, and HeLa), with IC50 values reported between 1.06 μM and 2.73 μM for certain derivatives . The mechanism involves inhibition of c-Met kinase activity, which is crucial in cancer cell proliferation and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Modulation : It interacts with cellular receptors, leading to altered signal transduction pathways.
- Induction of Apoptosis : In cancer cells, it may activate pro-apoptotic pathways while inhibiting anti-apoptotic signals .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar compounds:
- Study on Antitubercular Activity : A series of triazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. Compounds exhibited significant antifungal and antitubercular activities .
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using the MTT assay across various cancer cell lines. Compounds showed moderate to high cytotoxicity with promising selectivity for cancer cells over normal cells .
Summary Table of Biological Activities
Q & A
Q. Key factors affecting yield :
- Catalysts : Use of Pd/C or other metal catalysts improves coupling efficiency .
- Temperature : Reflux conditions (e.g., 80–100°C) enhance cyclization but may require inert atmospheres to prevent oxidation .
- Solvent : Polar aprotic solvents (DMF, ethanol) stabilize intermediates .
Basic: How is structural characterization performed, and what analytical methods are critical?
Structural validation requires a combination of techniques:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., pyridine protons at δ 8.0–9.0 ppm, chlorophenyl protons at δ 7.2–7.6 ppm) .
- HRMS : Confirms molecular formula (e.g., C17H12ClN5S, exact mass 369.04 g/mol) .
- FTIR : Detects functional groups (e.g., S–C stretch at ~650 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation (if crystallizable) .
Basic: What in vitro assays are used for preliminary biological activity screening?
Initial screening focuses on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : IC50 values against kinases or proteases (e.g., EGFR, COX-2) via fluorometric assays .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Q. Example Data (Analogous Compounds) :
| Compound | MIC (μg/mL) | IC50 (EGFR, nM) |
|---|---|---|
| 6-Chloro-triazolopyridazine | 12.5 | 48 |
| 4-Fluorobenzyl derivative | 6.25 | 29 |
Advanced: How do substituent variations (e.g., chloro vs. fluoro) impact SAR?
The 4-chlorophenylmethylsulfanyl group enhances lipophilicity and target binding compared to other substituents:
- Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and enzyme affinity .
- Positional effects : 4-Chloro substitution on the phenyl ring increases steric complementarity with hydrophobic enzyme pockets vs. 2- or 3-chloro isomers .
- Sulfanyl vs. sulfonyl : Sulfanyl linkages improve membrane permeability but reduce oxidative stability .
Q. Methodological approach :
- Synthesize analogs with systematic substituent changes.
- Compare bioactivity and computational docking scores (e.g., AutoDock Vina) .
Advanced: How can computational modeling predict target interactions?
Q. Steps for molecular docking :
Target selection : Prioritize kinases (e.g., JAK3) or receptors with known triazolopyridazine interactions .
Ligand preparation : Optimize 3D structure (e.g., Gaussian 09 for geometry optimization).
Docking software : Use Schrödinger Suite or GROMACS to simulate binding modes.
Validation : Compare predicted binding energies (ΔG) with experimental IC50 values .
Q. Key findings for analogs :
- The pyridine ring forms π-π interactions with Phe residues in kinase active sites.
- Chlorophenyl groups occupy hydrophobic pockets, enhancing affinity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Case example : Discrepancies in antimicrobial activity between derivatives with 2-chloro vs. 4-chloro substituents :
Hypothesis : Positional isomerism alters target binding or solubility.
Experimental validation :
- Measure logP (e.g., shake-flask method) to compare hydrophobicity.
- Perform X-ray co-crystallography to visualize binding modes.
Statistical analysis : Use ANOVA to confirm significance of substituent effects .
Resolution : 4-Chloro derivatives exhibit higher membrane penetration but lower solubility, explaining activity variations .
Advanced: What strategies optimize bioavailability without compromising activity?
- Prodrug design : Introduce ester groups at the pyridine ring for hydrolytic activation .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous solubility .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., sulfanyl oxidation) .
Advanced: How to address synthetic by-products or impurities?
- HPLC-MS monitoring : Detect intermediates (e.g., uncyclized hydrazines) during synthesis .
- By-product mitigation :
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to mercaptan).
- Use scavenger resins (e.g., QuadraSil MP) to remove excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
